molecular formula C19H28N2O3 B062101 Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate CAS No. 182621-53-0

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate

Cat. No.: B062101
CAS No.: 182621-53-0
M. Wt: 332.4 g/mol
InChI Key: ZOXCYBDUKVNRJD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is a sophisticated piperidine-derived chemical building block of significant interest in medicinal chemistry and pharmacology research. This compound features a piperidine core that is disubstituted at the 4-position with a phenyl group and an N-methylacetamide moiety, and is protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is a critical feature, providing stability during synthetic manipulations while being readily removable under mild acidic conditions to generate the secondary amine, a versatile intermediate for further derivatization.

Properties

CAS No.

182621-53-0

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-15(22)20(5)19(16-9-7-6-8-10-16)11-13-21(14-12-19)17(23)24-18(2,3)4/h6-10H,11-14H2,1-5H3

InChI Key

ZOXCYBDUKVNRJD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate

The mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate represents a critical step for subsequent nucleophilic displacement. Treatment with methanesulfonyl chloride in the presence of a base such as triethylamine generates tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, a versatile intermediate for introducing diverse nucleophiles at the 4-position.

Displacement with Acetyl(Methyl)Amine Derivatives

Reaction of the mesylated intermediate with acetyl(methyl)amine nucleophiles under basic conditions facilitates substitution. For example, using potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 100–105°C for 24 hours achieves 95% yield in analogous quinazoline derivatives. Optimized conditions include:

ParameterOptimal ConditionYieldSource
BaseK₂CO₃95%
SolventNMP
Temperature100–105°C
Reaction Time24 hours

Cesium fluoride in dimethylacetamide (DMA) at 85°C offers an alternative pathway, though with reduced efficiency (58–60%). The choice of base and solvent significantly impacts reaction kinetics and byproduct formation.

Reductive Amination of 4-Oxo-Piperidine Precursors

Formation of 4-Oxo-Piperidine Intermediates

4-Oxo-piperidine derivatives serve as substrates for reductive amination. For instance, condensation of 4-piperidone with phenylacetonitrile under alkaline conditions yields 4-cyano-4-phenylpiperidine, which is subsequently reduced to the corresponding amine.

Acetylation and Methylation

The primary amine undergoes sequential acetylation and methylation to install the acetyl(methyl)amino group. Acetic anhydride in dichloromethane (DCM) with triethylamine acetylates the amine (83% yield), followed by methylation using methyl iodide and sodium hydride in tetrahydrofuran (THF).

Carbamate Protection

Finally, the piperidine nitrogen is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP), achieving near-quantitative yields under mild conditions.

Cyclization Strategies for Piperidine Ring Formation

Enaminone-Based Cyclization

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Nucleophilic Substitution : Highest yield (95%) but requires stringent temperature control.

  • Reductive Amination : Moderate yield (73–83%) with multi-step purification.

  • Cyclization : Excellent yield (97%) but limited substrate generality.

Functional Group Compatibility

Mesylation-based routes tolerate electron-withdrawing groups, whereas reductive amination is sensitive to steric hindrance. Cyclization methods are ideal for constructing fused-ring systems but may require specialized precursors.

Optimization Challenges and Solutions

Byproduct Formation in Mesylation

Excess methanesulfonyl chloride leads to over-sulfonation, mitigated by slow reagent addition and low-temperature conditions (−10°C).

Regioselectivity in Cyclization

Iodine-mediated cyclization favors 6-endo-trig products due to transition-state stabilization, as confirmed by X-ray crystallography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structure facilitates the development of compounds that can effectively manage pain and inflammation, making it an essential building block in drug discovery and development processes .

Neuroscience Research

In neuroscience, this compound is utilized to study pain management mechanisms. Researchers use this compound to explore its effects on the nervous system, contributing to a better understanding of neuropharmacology and potential therapeutic strategies for pain relief .

Drug Formulation

The compound enhances the bioavailability of active pharmaceutical ingredients (APIs), which is critical in drug formulation. By improving the solubility and absorption of drugs in the body, it plays a vital role in developing effective drug delivery systems that ensure optimal therapeutic outcomes .

Biochemical Assays

This compound is employed in biochemical assays to evaluate the efficacy of new drug candidates. These assays provide insights into the pharmacological profiles of compounds, aiding researchers in identifying promising candidates for further development .

Industrial Applications

Beyond its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its properties contribute to advancements in various industrial processes, showcasing its versatility beyond pharmaceutical uses .

Data Table: Summary of Applications

Application Area Description
Pharmaceutical DevelopmentKey intermediate for analgesics and anti-inflammatory drugs
Neuroscience ResearchStudies on pain management and neuropharmacology
Drug FormulationEnhances bioavailability of active pharmaceutical ingredients
Biochemical AssaysEvaluates efficacy of new drug candidates
Industrial ApplicationsUsed in production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Key Observations :

  • The acetyl(methyl)amino group introduces a chiral center and steric complexity absent in simpler analogs like tert-butyl piperidin-4-ylcarbamate .

Comparison :

  • Boc protection/deprotection is a common bottleneck across analogs, requiring careful optimization to avoid side reactions .

Physicochemical Properties

  • Lipophilicity: The phenyl group increases logP compared to non-aromatic analogs, which may improve membrane permeability but reduce aqueous solubility .
  • Stability : Boc-protected analogs generally exhibit stability under basic conditions but are prone to acid-catalyzed deprotection, as seen in (HCl/MeOH deprotection at 0°C) .

Biological Activity

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate (CAS Number: 182621-53-0) is a complex organic compound belonging to the class of piperidine derivatives. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C19H28N2O3C_{19}H_{28}N_{2}O_{3} with a molecular weight of 332.44 g/mol. The structure consists of a piperidine ring substituted with a tert-butyl group, an acetyl(methyl)amino group, and a phenyl group, which collectively influence its biological properties.

PropertyValue
Molecular FormulaC19H28N2O3
Molecular Weight332.44 g/mol
CAS Number182621-53-0
Storage Temperature0-8 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, thereby influencing several biochemical pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which alters their activity and affects metabolic processes.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, modifying physiological responses.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. For instance, related piperidine derivatives have been studied for their ability to raise brain endocannabinoid levels and produce behavioral effects in animal models .
  • Analgesic Properties : Investigations into the analgesic potential of piperidine derivatives suggest that this compound may possess pain-relieving properties through its interaction with pain-related pathways.
  • Anti-inflammatory Activity : Some studies indicate that compounds within this class may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammation markers in vitro and in vivo .

Case Studies

Several studies have explored the biological implications of piperidine derivatives similar to this compound:

  • Study on Endocannabinoid Levels : A study demonstrated that piperidine/piperazine carbamates could significantly elevate brain endocannabinoid levels, leading to CB1-dependent behavioral changes in mice . This suggests potential applications in treating conditions like anxiety and pain.
  • Inhibition of Amyloidogenesis : Research focused on related compounds showed that they could inhibit β-secretase activity and amyloid-beta aggregation, which are critical in Alzheimer's disease pathology . This highlights the therapeutic potential of such compounds in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Tert-butyl 4-aminopiperidine-1-carbamateLacks acetyl(methyl)amino and phenyl groupsLimited enzyme inhibition
Tert-butyl 4-phenylpiperidine-1-carbamateLacks acetyl(methyl)amino groupModerate receptor binding
Tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carbamateLacks phenyl groupReduced selectivity for specific enzyme targets

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm), acetyl methyl (δ ~2.1 ppm), and phenyl protons (δ ~7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bends .

What strategies improve regioselectivity in multi-step syntheses involving tert-butyl carbamate intermediates?

Advanced Research Question
Regioselectivity challenges arise during nucleophilic substitutions or cyclization. Solutions include:

  • Protecting Group Optimization : Use tert-butyl carbamate (Boc) to shield amines, preventing unwanted side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or NMP) enhance nucleophilicity in coupling steps .
  • Catalytic Control : Employ Pd catalysts for Suzuki-Miyaura couplings to direct aryl group positioning .

How is the stability of this compound assessed under varying storage conditions?

Advanced Research Question
Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C for tert-butyl groups) .
  • Hygroscopicity Tests : Monitor moisture uptake via dynamic vapor sorption (DVS) to recommend dry storage .
  • Incompatibility Screening : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent hydrolysis .

What analytical methods are used to detect decomposition products during long-term storage?

Basic Research Question

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months; analyze via:
    • LC-MS : Identify hydrolyzed products (e.g., free piperidine or acetylated by-products) .
    • Karl Fischer Titration : Quantify water content in stored samples .

How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

Advanced Research Question

  • Steric Effects : The bulky tert-butyl group hinders enzymatic degradation, enhancing metabolic stability .
  • Solubility Modulation : Hydrophobic tert-butyl moieties improve membrane permeability in cell-based assays .
  • Pharmacophore Mapping : X-ray co-crystallization with target proteins (e.g., kinases) reveals binding interactions .

What computational methods support the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina to predict binding affinities for acetylated amine motifs .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values .
  • DFT Calculations : Optimize geometry and assess frontier molecular orbitals (HOMO/LUMO) for reactivity .

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